molecular formula C14H15N3S B12535608 Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- CAS No. 712299-41-7

Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-

Cat. No.: B12535608
CAS No.: 712299-41-7
M. Wt: 257.36 g/mol
InChI Key: XRJNLECZQSLFLF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-benzyl-3-(benzylideneamino)thiourea , derived from its core thiourea scaffold (NH–C(=S)–NH₂) modified with two substituents: a benzyl group (-CH₂C₆H₅) at the N1 position and a benzylideneamino group (-N=N–CHC₆H₅) at the N3 position. The molecular formula, C₁₅H₁₅N₃S , reflects the integration of 15 carbon atoms, 15 hydrogen atoms, three nitrogen atoms, and one sulfur atom.

The nomenclature follows IUPAC rules by prioritizing the thiourea parent chain and assigning substituents based on their positions. The benzyl group (phenylmethyl) is appended to the primary amine nitrogen (N1), while the benzylideneamino group, formed via condensation of a hydrazine moiety with benzaldehyde, occupies the N3 position. This naming convention distinguishes it from simpler thiourea derivatives, such as 4-phenyl-3-thiosemicarbazide (C₇H₉N₃S), which lack the extended aromatic substitution pattern.

Table 1: Molecular Features of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Benzyl-3-(benzylideneamino)thiourea C₁₅H₁₅N₃S 269.4 Benzyl, benzylideneamino
4-Phenyl-3-thiosemicarbazide C₇H₉N₃S 167.23 Phenyl
1-(2-Phenylethyl)thiourea C₉H₁₃N₃S 195.29 2-Phenylethyl
N-Phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide C₁₂H₁₁N₃OS₂ 277.37 Phenyl, 2-thienylcarbonyl

Isomeric Variations and Stereochemical Considerations

The compound’s structure permits potential isomeric forms due to the presence of a benzylideneamino group (-N=N–CHC₆H₅). This group introduces the possibility of geometric (E/Z) isomerism around the imine (C=N) bond. The configuration depends on the spatial orientation of the benzylidene moiety relative to the thiourea core. However, the current literature does not specify whether the compound exists as a single isomer or a mixture under standard conditions.

In contrast, simpler thiocarbohydrazides like 4-phenyl-3-thiosemicarbazide lack such stereochemical complexity due to their fully saturated hydrazine backbone. Additionally, the benzyl group at N1 does not introduce stereoisomerism, as rotation around the C–N single bond allows free interconversion of conformers. Structural rigidity arises only from the planar thiourea segment and the aromatic rings.

Comparative Analysis with Related Thiocarbohydrazide Derivatives

Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-, belongs to a broader class of thiocarbohydrazides distinguished by varying substituents on the thiourea framework. Key structural differences among analogues include:

  • Substituent Complexity : Unlike 4-phenyl-3-thiosemicarbazide, which features a single phenyl group, this compound incorporates both benzyl and benzylideneamino groups. These aromatic substituents enhance molecular planarity and potential π-π interactions, which could influence solubility and reactivity.

  • Functional Group Diversity : Derivatives such as N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide replace the benzylideneamino group with a heteroaromatic thienylcarbonyl moiety. This substitution alters electronic properties, as the thiophene ring introduces electron-rich sulfur atoms, potentially modulating ligand-metal coordination behavior.

  • Chain Length and Branching : In 1-(2-phenylethyl)thiourea, a phenethyl group (-CH₂CH₂C₆H₅) replaces the benzyl group, extending the aliphatic chain. This modification increases hydrophobicity while reducing steric hindrance around the thiourea nitrogen, which may affect binding affinities in biological systems.

Structural Implications : The dual aromatic substitution in Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-, creates a conjugated system that may enhance UV-Vis absorption properties compared to non-aromatic analogues. Additionally, the benzylideneamino group’s imine bond could serve as a chelation site for metal ions, a feature exploited in coordination chemistry.

Properties

CAS No.

712299-41-7

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(benzylamino)-3-phenylthiourea

InChI

InChI=1S/C14H15N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H2,16,17,18)

InChI Key

XRJNLECZQSLFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent cyclization yields the desired thiosemicarbazide derivative.

Key Steps and Conditions

  • Precursor Preparation :
    • Hydrazinecarbothioamide derivatives (e.g., N-phenyl or N-benzyl derivatives) are synthesized from hydrazine and thiocarboxylic acid derivatives.
  • Isothiocyanate Addition :
    • The precursor is dissolved in a polar aprotic solvent (e.g., ethanol or DMSO).
    • Phenyl isothiocyanate or substituted isothiocyanates are added under reflux conditions (typically 4–6 hours).
    • Alternatively, microwave irradiation (2–3 minutes) accelerates the reaction with comparable yields.
Parameter Conventional Method Microwave-Assisted Method
Solvent Ethanol Ethanol
Temperature Reflux (80–100°C) 150–200°C (microwave)
Reaction Time 4–6 hours 2–3 minutes
Yield 79–86% 95–96%

Example Reaction :
N-Phenylhydrazinecarbothioamide + Phenyl isothiocyanate → N-phenyl-2-(phenylmethyl)-hydrazinecarbothioamide.

Mechanochemical Synthesis

Mechanochemical grinding offers an eco-friendly alternative to traditional solvent-based methods. This approach minimizes solvent use and enhances reaction efficiency.

Procedure

  • Reagent Mixing :
    • Equimolar amounts of hydrazinecarbothioamide and isothiocyanate are ground in a mortar or ball mill.
  • Catalyst Addition :
    • A small amount of base (e.g., NaOH) may be added to facilitate the reaction.
  • Isolation :
    • The product is filtered and washed with cold ethanol.

Advantages :

  • High yields (quantitative in some cases).
  • Reduced environmental impact due to minimal solvent use.

Alternative Pathways for Analogous Compounds

While direct synthesis of N-phenyl-2-(phenylmethyl)-hydrazinecarbothioamide is less documented, analogous compounds provide insights into scalable methods.

Triazole-Linked Derivatives

Triazole derivatives are synthesized by reacting hydrazinocarbonyl triazoles with isothiocyanates. This method produces 1,2,4-triazolyl-1,2,3-triazole hybrids with high regioselectivity.

Analytical Characterization

Post-synthesis characterization ensures structural confirmation and purity.

Spectroscopic Data

Technique Key Observations
FT-IR Stretching bands: C=N (1570–1585 cm⁻¹), C=S (1245–1260 cm⁻¹), N–H (3100–3400 cm⁻¹).
¹H NMR Peaks for aromatic protons (δ 7.0–8.0 ppm), hydrazine NH (δ 12–14 ppm).
Elemental Analysis C: 58.72–59.00%, H: 4.93–5.04%, N: 19.21–19.57%.

X-ray Crystallography

For crystalline derivatives, X-ray diffraction confirms planar structures with intramolecular hydrogen bonds (e.g., N–H···N interactions).

Optimization and Challenges

  • Yield Variability : Conventional methods often yield 79–86%, while microwave or mechanochemical approaches achieve >95%.
  • Solvent Sensitivity : Polar aprotic solvents (ethanol, DMSO) enhance reaction rates compared to nonpolar solvents.
  • Scalability : Microwave methods reduce reaction times to minutes, making them suitable for industrial-scale production.

Comparative Analysis of Methods

Method Yield Time Advantages Limitations
Conventional Reflux 79–86% 4–6 hours Well-established, reproducible Long reaction time
Microwave-Assisted 95–96% 2–3 minutes Rapid, high yield, energy-efficient Requires specialized equipment
Mechanochemical ~100% 10–30 minutes Solvent-free, eco-friendly Limited to small-scale

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of hydrazinecarbothioamide exhibit inhibitory effects on tyrosinase, an enzyme involved in melanoma development. A series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized and evaluated for their ability to inhibit this enzyme, with some compounds showing promising IC50_{50} values .
  • Antimicrobial Properties : Studies have shown that hydrazinecarbothioamide derivatives possess antimicrobial activity. For example, compounds derived from hydrazinecarbothioamide demonstrated effective inhibition against various bacterial strains, suggesting their potential use as antibacterial agents .

Case Study: Anticancer Activity Evaluation

A study conducted on a series of hydrazinecarbothioamide derivatives revealed that certain compounds exhibited significant anticancer properties. The most active compound showed an IC50_{50} value against melanoma cells significantly lower than standard chemotherapeutics . This highlights the potential of these compounds in developing new cancer therapies.

Synthetic Organic Chemistry

Hydrazinecarbothioamide serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions allows for the preparation of diverse heterocyclic compounds. Notable reactions include:

  • Nucleophilic Substitution : This compound can react with electrophiles such as alkyl halides to form substituted derivatives.
  • Oxidation and Reduction : It can be oxidized to sulfoxides or sulfones and reduced to form different hydrazine derivatives .

In biochemical research, hydrazinecarbothioamide has been utilized for studying its interactions with biological targets:

  • Enzyme Inhibition Studies : Interaction studies have demonstrated that this compound may inhibit specific enzymes involved in critical biochemical pathways, such as the PI3K/Akt/mTOR signaling pathway . This pathway plays a vital role in cell survival and proliferation, making it a target for cancer therapies.

Case Study: Mechanism of Action

Research has shown that hydrazinecarbothioamide can induce apoptosis in cancer cells by modulating signaling pathways. The binding interactions with key enzymes lead to reduced cell survival rates and proliferation . This mechanism underscores its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s nucleophilic sites, including the hydrazine and thioamide groups, play a crucial role in its reactivity. These sites can interact with electrophilic centers in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Thiosemicarbazone derivatives share a common hydrazinecarbothioamide core but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Phenyl-2-(phenylmethyl)hydrazinecarbothioamide Phenyl, benzyl C₁₄H₁₃N₃S 271.34 Aromatic bulk, planar conformation
(E)-N-Phenyl-2-(4-(piperidin-1-yl)benzylidene)hydrazinecarbothioamide Piperidine, benzylidene C₁₉H₂₂N₄S 338.47 Extended conjugation, basic piperidine
(E)-N-Phenyl-2-(4-(trifluoromethyl)benzylidene)hydrazinecarbothioamide Trifluoromethyl, benzylidene C₁₅H₁₂F₃N₃S 347.33 Electron-withdrawing CF₃, enhanced polarity
N-(Pyridin-2-yl)hydrazinecarbothioamide Pyridinyl C₆H₈N₄S 168.22 Heteroaromatic ring, H-bonding capability
Camphor-derived N-phenylhydrazinecarbothioamide Bicyclic terpene (camphor) C₁₇H₂₁N₃S 299.43 Rigid bicyclic framework, chiral centers

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Benzyl and phenyl groups (e.g., in N-phenyl-2-(phenylmethyl)-) enhance π-π stacking and hydrophobic interactions, whereas piperidine (in ) introduces basicity and solubility .
  • Electron-Withdrawing Groups : The CF₃ group in lowers electron density at the hydrazine linkage, increasing electrophilicity and reactivity .
  • Heterocyclic Modifications: Pyridinyl derivatives () exhibit improved HOMO-LUMO gaps (4.12 eV) due to conjugation with the pyridine ring, enhancing nonlinear optical (NLO) properties .
Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR ν(C=S) (cm⁻¹) HOMO (eV) LUMO (eV) ΔE (eV) Reference
N-Phenyl-2-(phenylmethyl)- 138–139 1241 -5.78 -1.66 4.12
Piperidine derivative 207–209 1161* -5.32 -1.89 3.43
Trifluoromethyl derivative 186–188 1161 -6.01 -2.15 3.86
N-(Pyridin-2-yl) 260–262* 1577 -5.94 -1.82 4.12

*Data inferred from analogous compounds.

Key Findings :

  • Thermal Stability : Higher melting points in piperidine derivatives (207–209°C) correlate with extended conjugation and rigidity .
  • Spectral Signatures : The C=S stretch in IR spectra ranges from 1,161–1,577 cm⁻¹, influenced by substituent electronic effects .
  • Computational Metrics : Camphor-derived analogs exhibit wider HOMO-LUMO gaps (ΔE = 4.12 eV), suggesting lower reactivity but higher stability .

Mechanistic Insights :

  • Antiviral Activity : Camphor-derived thiosemicarbazones disrupt viral envelope proteins via hydrophobic interactions .
  • Antiplatelet Action : Piperidine derivatives inhibit platelet aggregation by targeting COX-1 pathways .
  • NLO Performance : Pyridinyl analogs exhibit high hyperpolarizability (β = 1.92 × 10⁻³⁰ esu), making them suitable for optoelectronic devices .

Biological Activity

Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- is C15_{15}H16_{16}N2_2S, with a molecular weight of approximately 269.36 g/mol. The compound features a hydrazine group linked to a thiocarbonyl functional group, with phenyl and phenylmethyl substituents that enhance its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of Hydrazinecarbothioamide typically involves several methodologies:

  • Conventional Methods : Reactions between phenylhydrazine and isothiocyanates under controlled conditions.
  • Microwave-Assisted Synthesis : Facilitates rapid reaction times and higher yields.
  • Mechanochemical Grinding : An innovative approach yielding quantitative results with reduced solvent use.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives exhibit significant antimicrobial properties against various bacteria and fungi. Studies have shown that certain derivatives can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

A key area of research involves the anticancer properties of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-. Several studies have demonstrated its effectiveness against different cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HeLa1.0 - 100
RD0.5 - 100
BxPC-30.1 - 100

The presence of the phenyl group enhances hydrophobic interactions, which may contribute to its overall anticancer activity. The compound's ability to inhibit tyrosinase, an enzyme involved in melanoma development, has also been highlighted, with specific derivatives showing promising inhibition rates .

Antioxidant Activity

Research indicates that Hydrazinecarbothioamides possess antioxidant properties that can mitigate oxidative stress in cells. The antioxidant activity was measured using assays like ABTS•+ and DPPH, showing that some derivatives outperform standard antioxidants like Trolox .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the hydrazinecarbothioamide structure significantly influence its biological activity. For instance:

Modification Effect on Activity
Methoxy group at ortho positionIncreases electron density and enhances binding
Substituents on the phenyl ringAlters hydrophobic interactions and solubility

These findings suggest that careful structural modifications can optimize the biological efficacy of hydrazinecarbothioamides.

Case Studies

  • Anticancer Efficacy : A study involving N-aryl-2-phenyl-hydrazinecarbothioamides demonstrated significant inhibition of cancer cell proliferation, particularly in melanoma models, indicating a strong potential for therapeutic development .
  • Antioxidant Research : Another investigation assessed the antioxidant capabilities of various hydrazinecarbothioamide derivatives, revealing that specific structural features contribute to enhanced radical scavenging activity .

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